1,1-Dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylic acid
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Overview
Description
The compound appears to contain a pyrrolo[1,2-b][1,2]thiazole core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and reactivity. For instance, the presence of the dioxo group (-O2) and carboxylic acid group (-COOH) in the compound could potentially affect its acidity and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar groups like -O2 and -COOH could affect the compound’s solubility .Scientific Research Applications
Synthetic Applications and Chemical Properties
- Chiral Compound Synthesis : Research demonstrates the synthesis of 5-substituted 3,4-dihydro-pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid esters from 2-substituted-3-acyl-1,3-thiazolidine-4-carboxylic acids via [3+2]-cycloaddition reactions. These processes involve mesoionic oxazolone intermediates, highlighting a method for chiral compound synthesis with applications in medicinal chemistry (Györgydeák et al., 1994).
- Antibacterial Compound Development : A study on tetracyclic pyridone carboxylic acid derivatives, including structures with a thiazolidine ring, showed significant antibacterial activity and DNA gyrase inhibition in Escherichia coli. This research underlines the potential for developing new antibacterial agents based on the compound's structural framework (Jinbo et al., 1993).
Catalytic and Synthetic Methodologies
- Catalytic Synthesis : Investigation into the synthesis of alpha-aminooxy carbonyl compounds via enamine intermediates presents a catalytic approach using pyrrolidine-based Brønsted acid catalysts. This method emphasizes the utility of related compounds in catalytic synthesis, offering a route to enantioselective production of key intermediates in organic synthesis (Momiyama et al., 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c9-6(10)7-2-1-4-8(7)13(11,12)5-3-7/h1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCNMCCUCUDUJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCS(=O)(=O)N2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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